Fascioquinol E is derived from marine sources, particularly from the genus Fasciospongia, a type of sponge found in tropical and subtropical waters. Research has indicated that marine sponges are prolific producers of bioactive compounds, making them an important focus for natural product chemistry.
Fascioquinol E falls under the category of meroterpenoids, which are hybrid compounds that combine elements of terpenes and other structural classes. This classification highlights its complex structure and potential for diverse biological interactions.
The synthesis of Fascioquinol E can be approached through various synthetic strategies. Recent studies have highlighted the use of catalytic reactions to synthesize complex meroterpenoids efficiently. Key methods include:
The synthesis typically involves multiple steps, starting from simpler organic compounds. For instance, the preparation of epoxypolyenes serves as a precursor to the final product, allowing for efficient construction through a series of well-defined reactions including oxidation and cyclization processes .
Fascioquinol E possesses a complex molecular structure characterized by a unique arrangement of carbon atoms and functional groups. Its structure includes multiple rings and hydroxyl groups that contribute to its biological activity.
The molecular formula for Fascioquinol E is , with a molecular weight of approximately 248.32 g/mol. The compound's three-dimensional conformation can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.
Fascioquinol E undergoes various chemical reactions that are essential for its biological activity. Notably, it interacts with protein tyrosine phosphatases (PTPs), which are crucial in regulating bacterial virulence factors.
Research has shown that Fascioquinol E inhibits the phosphatase activity of CpsB in Streptococcus pneumoniae, leading to decreased capsule production—a key virulence factor for this pathogen . The inhibition mechanism involves interference with tyrosine phosphorylation processes critical for bacterial pathogenesis.
The mechanism by which Fascioquinol E exerts its effects primarily involves the inhibition of protein tyrosine phosphatases. By binding to these enzymes, Fascioquinol E disrupts their normal function, leading to reduced synthesis of capsular polysaccharides in bacteria.
Experimental studies indicate that concentrations as low as 2.5 µM can significantly reduce capsule synthesis by approximately 28% . This suggests that Fascioquinol E could serve as a potential lead compound for developing new antibacterial agents targeting virulence mechanisms.
Fascioquinol E is typically described as a colorless to pale yellow oil with moderate solubility in organic solvents. Its melting point and boiling point have not been extensively documented but are expected to align with similar meroterpenoids.
The chemical properties include susceptibility to oxidation and reactivity with nucleophiles due to its hydroxyl groups. These properties make it amenable to further chemical modifications which could enhance its biological activity or alter its pharmacokinetics.
Fascioquinol E has significant potential in scientific research, particularly in microbiology and pharmacology:
Fascioquinol E features a geranylgeranyl hydroquinone core linked to a functionalized quinoline moiety through a tetrahydropyran bridge. Its molecular formula (C₂₆H₃₇O₅) was established via high-resolution mass spectrometry, revealing eight degrees of unsaturation. Nuclear magnetic resonance (NMR) analyses, including ¹H-¹³C HSQC and HMBC, confirmed the presence of characteristic structural elements:
This hybrid architecture positions fascioquinol E within the broader meroterpenoid classification, defined as natural products of mixed biosynthetic origin where terpenoid chains are fused with non-terpenoid aromatic units. The compound’s stereochemistry was resolved using Mosher ester analysis and circular dichroism, confirming 3R,5αS,6R,8αS configurations at its chiral centers [1].
Table 1: Structural Characteristics of Fascioquinol E
Property | Characterization |
---|---|
Molecular Formula | C₂₆H₃₇O₅ |
Molecular Weight | 417.58 g/mol |
Key Functional Groups | Geranylgeranyl hydroquinone, quinoline, tetrahydropyran |
Stereochemical Centers | 3R,5αS,6R,8αS |
Biosynthetic Class | Meroterpenoid (polyketide-terpenoid hybrid) |
Fascioquinol E demonstrates dual-target inhibition against bacterial pathogens and selective cytotoxicity against cancer cell lines, attributed to its hybrid pharmacophores:
Antibiotic Mechanism:Fascioquinol E potently inhibits the polymerase and histidinol phosphatase (PHP) domain of Gram-positive bacterial DNA polymerase PolC (Ki = 0.97 μM) and protein tyrosine phosphatase CpsB. These enzymes are essential for DNA replication and capsule polysaccharide synthesis in pathogens like Streptococcus pneumoniae. Molecular docking simulations reveal that fascioquinol E’s quinoline moiety chelates zinc ions within the PHP active site, while its lipophilic terpenoid tail occupies hydrophobic subsites, disrupting enzymatic function [2] [6].
Anticancer Potential:In vitro screening against human cancer cell lines demonstrated notable activity:
Table 2: Bioactivity Profile of Fascioquinol E
Activity Type | Target/Effect | Potency (IC₅₀/Ki) |
---|---|---|
Antibacterial | PolC PHP domain inhibition | 0.97 μM |
CpsB phosphatase inhibition | 2.6 μM | |
Anticancer | HT-29 (colon adenocarcinoma) | 7.3 μM |
A549 (lung carcinoma) | 8.1 μM | |
MDA-MB-231 (breast cancer) | 9.8 μM | |
Enzymatic | β-catenin transcription inhibition | >20 μM reduction |
The quinoline moiety is essential for enzymatic inhibition, as demethylation or hydroxylation abolishes PolC binding. Conversely, the geranylgeranyl chain length optimizes membrane penetration, with shorter prenyl chains (e.g., farnesyl analogs) showing reduced cytotoxicity. The tetrahydropyran bridge’s stereochemistry influences target selectivity: cis-fused derivatives exhibit >10-fold higher affinity for PolC versus CpsB [2] [7]. These SAR insights highlight fascioquinol E as a versatile scaffold for antibiotic development against multidrug-resistant pathogens.
The biosynthesis of fascioquinol E in deep-water sponges represents an evolutionary adaptation to nutrient-limited environments. Southern Australian sponge gardens (e.g., Carnarvon Shelf) experience variable nutrient fluxes, driving symbiotic relationships where sponge-associated microorganisms (up to 40% of holobiont biomass) participate in meroterpenoid biosynthesis. Proteomic studies reveal that Fasciospongia sp. harbors Actinobacteria expressing terpene cyclases and type III polyketide synthases, suggesting collaborative production of defensive metabolites [3] [5] [10].
Fascioquinol E serves multiple ecological functions:
Meroterpenoids like fascioquinol E exemplify the chemical innovation of Porifera, which diverged from other metazoans >600 million years ago. Genomic analyses reveal that sponges retain ancestral mevalonate pathway genes fused with horizontal gene transfer-derived polyketide synthases from bacterial symbionts. This evolutionary mosaic enables:
Deep-water sponges exhibit accelerated meroterpenoid diversification compared to shallow-water relatives, reflecting selective pressure from spatially concentrated pathogens in benthic ecosystems. The fascioquinol family’s structural variations (A–F) demonstrate how scaffold modifications enhance ecological functionality: fascioquinol E’s balanced hydrophobicity enables both membrane penetration (via terpenoid) and target binding (via quinoline), optimizing its defensive efficacy [1] [5].
Table 3: Adaptive Traits in Deep-Water Sponges Producing Fascioquinol E
Evolutionary Pressure | Biochemical Adaptation | Functional Advantage |
---|---|---|
Low-nutrient environment | Symbiont-mediated terpenoid biosynthesis | Efficient carbon fixation |
Benthic pathogens | PolC/CpsB dual-target inhibition | Broad-spectrum antibiotic defense |
Aphotic zone survival | Redox-active hydroquinone core | ROS generation for chemical defense |
Spatial competition | Growth-inhibiting cytotoxicity | Suppression of competing organisms |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3